2-(Piperazin-1-yl)butan-1-ol

Description

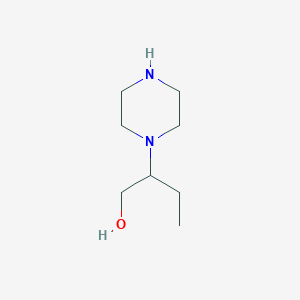

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-8(7-11)10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHACWKYKRBBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Evaluation and Biological Activity Spectrum of 2 Piperazin 1 Yl Butan 1 Ol Analogues

Receptor Binding and Ligand Affinity Profiling of Piperazine-Butanol Derivatives

The pharmacological activity of piperazine-butanol derivatives is largely defined by their affinity for and selectivity towards a variety of G-protein coupled receptors (GPCRs) and transporters. The specific substitutions on the piperazine (B1678402) ring and modifications to the butanol side chain significantly influence the binding profile, leading to a spectrum of compounds with varying degrees of potency and selectivity.

Analogues of 2-(piperazin-1-yl)butan-1-ol frequently exhibit significant affinity for dopamine (B1211576) D2 and D3 receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders. nih.gov The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of both affinity and selectivity.

For instance, arylpiperazine derivatives connected to a butanol linker have been extensively studied. Compounds incorporating a 2,3-dichlorophenyl or 2-methoxyphenylpiperazine moiety have shown high affinity for the D3 receptor. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to this aryl group can modulate the D2/D3 selectivity. Some analogues have achieved over 400-fold selectivity for the D3 receptor over the D2 receptor, which is a desirable characteristic for novel antipsychotics aiming to minimize motor side effects associated with D2 receptor blockade. nih.gov

The introduction of a hydroxyl group on the butyl linker, as in the this compound scaffold, can also influence the binding profile. While some studies suggest this position may not be pivotal for binding, others have explored it for enantioselective interactions. nih.gov The combination of the piperazine fragment with other pharmacophores, such as 2-aminotetralin, has also yielded potent D2 and D3 ligands. nih.gov

Table 1: Dopamine D2 and D3 Receptor Binding Affinities of Selected Piperazine-Butanol Analogues

| Compound | R Group (on Piperazine) | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity |

|---|---|---|---|---|

| Analogue A | 2-Methoxyphenyl | 150 | 1 | ~150-fold |

| Analogue B | 2,3-Dichlorophenyl | 400 | 1 | ~400-fold |

| Analogue C | 4-(Thiophen-3-yl)benzamide | - | 1.4 - 43 | 67 - 1831-fold |

| Analogue D | 7-hydroxy-2-aminotetralin derivative | Potent | Potent | 50 to 100-fold |

Note: Data is compiled from various sources and represents a range of structurally related compounds to illustrate general trends.

The serotonergic system is another primary target for piperazine-butanol derivatives, with many analogues displaying high affinity for 5-HT1A and 5-HT2A receptors. nih.govnih.gov This dual activity is a hallmark of many atypical antipsychotics. The affinity for these receptors is heavily influenced by the aryl group attached to the piperazine ring.

Compounds with a 2-methoxyphenylpiperazine moiety linked via a propyl or butyl chain to various chemical entities often exhibit high affinity for the 5-HT1A receptor, with some derivatives showing Ki values in the low nanomolar range. mdpi.comsemanticscholar.orgnih.gov The length of the alkyl linker between the piperazine and another molecular fragment is crucial, with butoxy and propoxy linkers often yielding high affinity. mdpi.com

Table 2: Serotonin (B10506) Receptor Binding Affinities of Selected Piperazine-Butanol Analogues

| Compound | R Group (on Piperazine) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT6 Affinity | 5-HT7 Affinity |

|---|---|---|---|---|---|

| Analogue E | 2-Methoxyphenyl | 0.4 - 1.2 | Moderate | Weak | Moderate |

| Analogue F | Coumarin derivative | 0.5 - 1.5 | Moderate | - | - |

| SLV313 | 1-(2,3-dihydrobenzo nih.govnih.govdioxin-5-yl) | High | Weak | Little-to-no | Moderate |

| Analogue G | 2-Fluorophenyl | 199 | - | - | - |

Note: Data is compiled from various sources and represents a range of structurally related compounds to illustrate general trends.

A number of this compound analogues have been found to interact with sigma (σ) receptors, particularly the σ1 subtype. nih.govmdpi.com Sigma receptors are intracellular chaperone proteins that can modulate various neurotransmitter systems and are implicated in pain, depression, and neurodegenerative diseases.

The affinity for σ1 receptors can be significant, with some piperazine derivatives displaying Ki values in the low nanomolar range. mdpi.com For example, the phenylacetamide derivative of a 3-substituted piperazine showed moderate affinity (Ki = 181 nM) and considerable selectivity for σ1 receptors. nih.gov The nature of the substituents on the piperazine ring and the side chain plays a crucial role in determining this affinity. An additional phenyl residue in the N-4 substituent of (piperazin-2-yl)methanol derivatives has been shown to be favorable for high σ1-receptor affinity. researchgate.net This interaction with σ1 receptors may contribute to the antidepressant and analgesic properties observed with some of these compounds. dntb.gov.ua

While less common, some piperazine-butanol derivatives have been investigated for their interaction with opioid receptors, particularly the mu (μ) opioid receptor. nih.gov The potential for dual-target ligands that act on both opioid and other CNS receptors is an area of active research.

Certain 4-substituted piperazine compounds have been designed to have a balanced, low nanomolar binding affinity for both the mu and delta opioid receptors. researchgate.net By modifying the length and flexibility of the side chain, it is possible to improve binding affinity at both receptors. Functional interactions between adrenergic and opioid systems have been demonstrated, with evidence suggesting that opioid receptors may have allosteric binding sites for adrenergic compounds, which can enhance opioid binding. mdpi.com Given the structural similarities of some piperazine-butanol analogues to adrenergic ligands, the potential for cross-talk with the mu-opioid receptor system exists.

Piperazine-containing compounds are a well-established class of histamine (B1213489) H3 receptor antagonists/inverse agonists. nih.govnih.gov The H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. frontiersin.org Antagonism at this receptor can enhance wakefulness and cognitive function.

The core piperazine structure is a key pharmacophoric element for H3 receptor affinity. nih.gov The substituents on the piperazine ring are critical for achieving high affinity and selectivity. While specific data for this compound itself is limited, related piperazine derivatives have demonstrated low nanomolar affinities for the H3 receptor. nih.gov

In addition to receptor binding, some piperazine-butanol analogues can interact with monoamine transporters, such as the serotonin transporter (SERT). rti.org Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.

Acetylcholinesterase Inhibition Profile

The inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov Piperazine derivatives have been extensively investigated as potential AChE inhibitors.

Detailed studies on isoindoline-1,3-dione derivatives bearing a piperazine moiety have demonstrated their potential as inhibitors of AChE. nih.govnih.gov For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives showed promising inhibitory activity. The potency of these compounds was found to be significantly influenced by the nature and position of substituents on the benzyl (B1604629) ring. nih.gov Derivatives with electron-withdrawing groups such as chlorine (Cl), fluorine (F), and nitro (NO2) at the ortho and para positions of the phenyl ring generally exhibited the highest potency. nih.gov The compound with an ortho-chlorine substituent was the most potent in this series, although its inhibitory concentration was higher than the reference drug, donepezil (B133215). nih.gov

Similarly, a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione analogues were synthesized and evaluated. nih.gov The derivative featuring a 4-fluorophenyl moiety emerged as the most potent inhibitor within its series. nih.gov However, none of the synthesized compounds in this particular study surpassed the inhibitory potency of donepezil. nih.gov

Further research into piperazine-2-carboxylic acid derivatives identified compounds with potent and selective inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Kinetic analysis revealed a competitive mode of inhibition for these compounds. nih.gov Notably, the hydroxamic acid derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, displayed exceptionally potent inhibition of BChE, significantly exceeding the activity of both donepezil and another reference drug, tacrine. nih.gov

| Compound | Substituent | IC₅₀ (µM) nih.gov |

|---|---|---|

| 4a | 2-Cl | 0.91 ± 0.045 |

| 4b | 3-Cl | 14.4 ± 1.1 |

| 4c | 4-Cl | 1.1 ± 0.09 |

| 4d | 2-F | 1.5 ± 0.12 |

| 4e | 4-F | 1.8 ± 0.15 |

| 4f | 4-NO₂ | 1.3 ± 0.08 |

| 4g | 3-OCH₃ | 5.5 ± 0.7 |

| Donepezil (Reference) | 0.14 ± 0.03 |

Investigation of Preclinical Mechanism of Action for Piperazine-Butanol Analogues

In Vitro Functional Assays for Receptor Efficacy and Intrinsic Activity

To elucidate the functional activity of piperazine analogues at their target receptors, various in vitro assays are employed. These assays determine whether a compound acts as an agonist, antagonist, or allosteric modulator. For example, the intrinsic activity of certain piperazine derivatives has been characterized using mini-G protein recruitment assays, which measure G protein-coupled receptor (GPCR) activation. nih.gov

Functional efficacy has also been assessed through receptor-mediated calcium flux assays. nih.gov In one study, a piperazine derivative was evaluated for its effect on σ₂ receptor-mediated calcium flux, where it was found to act as an antagonist by diminishing haloperidol-induced calcium release. nih.gov Another approach to determine the functional nature of a ligand involves radioligand binding assays conducted in the presence of an allosteric modulator. nih.gov The functionality of a piperazine compound at the sigma-1 (σ₁) receptor was determined by observing how the allosteric modulator phenytoin (B1677684) affected its binding affinity, which differs for agonists and antagonists. nih.gov

Cellular Models for Target Engagement and Downstream Biological Responses

Cellular models are indispensable for confirming that a drug candidate engages its intended target within a biological system and for observing the subsequent downstream effects. Techniques like the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ technology are increasingly used to measure target engagement in live cells. researchgate.net

Specific studies have utilized human embryonic kidney (HEK293) cells to investigate the cellular activity of piperazine-containing compounds. researchgate.net In one case, HEK293 cells were treated with piperazine analogues to assess their engagement with the enzyme UCHL1. Target engagement was confirmed using Western blot analysis after treating cell lysates with a probe. researchgate.net Competition assays in these cellular models can further validate target occupancy by pre-treating cells with a non-tagged compound before adding a tagged probe to visualize the remaining available targets. researchgate.net

For more quantitative analysis, advanced mass spectrometry-based methods have been developed. An ultra-performance liquid chromatography-multiple reaction monitoring (UPLC-MRM) workflow has been used to evaluate the on-target engagement of covalent inhibitors in cellular models, such as the NCI-H358 cell line. biorxiv.org This allows for the quantification of target peptide depletion following treatment with the compound, providing a direct measure of target engagement. biorxiv.org

In Vivo Preclinical Models for Behavioral and Biochemical Phenotypes Related to Target Modulation

In vivo models are crucial for understanding how the modulation of a specific target by a piperazine analogue translates into behavioral or physiological changes. For compounds targeting the central nervous system, various rodent models are used to predict therapeutic efficacy.

For potential antipsychotic agents, behavioral assays such as the apomorphine-induced climbing test and 5-HTP-induced head twitch response in mice are standard models to assess dopamine D₂ and serotonin 5-HT₂A receptor antagonism, respectively. researchgate.net A series of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides were evaluated in these models to establish an atypical antipsychotic-like profile. researchgate.net Another key assessment for atypical antipsychotics is the absence of catalepsy induction in rodents, which is a predictor of extrapyramidal side effects. researchgate.netnih.gov

In models relevant to Parkinson's disease, the ability of piperazine derivatives to antagonize circling behavior induced by the D₁ agonist SK&F 38393 in 6-hydroxydopamine (6-OHDA)-lesioned rats is a key indicator of D₁ receptor blockade. nih.gov Furthermore, biodistribution studies using radiolabeled compounds are performed in animals to evaluate the accumulation and clearance patterns of the drug in various organs, providing critical data on its biochemical fate in vivo. rsc.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Positional and Substituent Effects on the Piperazine Ring for Receptor Affinity and Selectivity

The piperazine ring is a versatile scaffold in medicinal chemistry, and modifications to this core structure can profoundly impact a compound's affinity and selectivity for its biological targets. ijrrjournal.comnih.gov The two nitrogen atoms in the ring provide opportunities for substitution that can alter physicochemical properties and interactions with receptors. nih.gov

Structure-activity relationship (SAR) studies have shown that substituents on the piperazine ring are critical for receptor binding. For a series of 1-piperazino-3-arylindans, the introduction of substituents onto the piperazine ring itself significantly increased affinity and selectivity for the dopamine D₁ receptor. nih.gov Potent D₁ and D₂ antagonism in vivo was specifically observed in derivatives that had relatively small substituents, such as methyl or dimethyl groups, at the 2-position of the piperazine ring. nih.gov

The nature of the heterocyclic ring itself is also crucial. In one study comparing structurally similar compounds, the replacement of a piperazine ring with a piperidine (B6355638) moiety dramatically increased affinity for the σ₁ receptor by several orders of magnitude, while having a less pronounced effect on H₃ receptor affinity. nih.gov This highlights that even subtle changes to the core ring structure can lead to significant shifts in selectivity. nih.gov Similarly, in a series of dermorphin (B549996) analogues, replacing a piperazin-2-one (B30754) ring with a piperazine ring was found to be a key factor in modulating opiate activity. nih.gov These findings underscore the importance of systematic modifications to the piperazine ring to optimize the pharmacological profile of this compound derivatives.

| Compound Series | Modification | Observed Effect |

|---|---|---|

| trans-1-piperazino-3-phenylindans | Introduction of substituents on the piperazine ring | Significantly increased D₁ affinity and selectivity. |

| trans-1-piperazino-3-phenylindans | Small substituents (e.g., 2-methyl, 2,2-dimethyl) on the piperazine ring | Confined potent D₁ and D₂ antagonism in vivo. |

Impact of Butanol Chain Modifications on Receptor Selectivity and Ligand Binding

The structural integrity of the side chain in piperazine-based ligands is a critical determinant of their affinity and selectivity for various neurotransmitter receptors. ijrrjournal.com Modifications to the butanol chain of this compound can significantly alter the compound's physicochemical properties, such as lipophilicity and steric profile, thereby influencing its interaction with the binding pockets of target receptors. researchgate.net Structure-activity relationship (SAR) studies on various piperazine derivatives have consistently shown that even minor alterations to an alkyl side chain can lead to distinguishable differences in pharmacological activities. ijrrjournal.comresearchgate.net

Key modifications to the butanol chain include altering its length, introducing branching, or adding functional groups. For instance, changing the length of the alkyl chain can affect how the ligand fits within the receptor's binding site. nih.gov A shorter or longer chain might optimize or disrupt key hydrophobic interactions, leading to changes in binding affinity. In a series of histamine H3 receptor (H3R) antagonists, the extension of an alkyl linker was shown to decrease affinity, highlighting the sensitivity of the receptor to chain length. nih.gov Similarly, introducing steric hindrance, such as a methyl group on the butanol chain, could favor binding to one receptor subtype over another by exploiting subtle differences in the topography of their respective binding sites. nih.gov This principle is often used to engineer selectivity into ligands. nih.gov

The introduction or modification of a hydroxyl group on the butanol chain also presents a strategic avenue for modulating receptor interaction. This functional group can act as a hydrogen bond donor or acceptor, forming specific interactions with amino acid residues in the receptor that can enhance binding affinity and contribute to selectivity.

The following interactive table illustrates hypothetical binding affinities for a series of this compound analogues with modifications to the butanol chain, demonstrating the potential impact on receptor selectivity.

Table 1: Hypothetical binding affinities (Ki) and selectivity of this compound analogues with butanol chain modifications. Lower Ki values indicate higher binding affinity. The selectivity ratio is calculated as Ki (Receptor B) / Ki (Receptor A).

Stereochemical Influence on Biological Activity and Receptor Discrimination

The presence of a chiral center at the second carbon of the butanol chain in this compound means the compound exists as a pair of enantiomers: (R)-2-(Piperazin-1-yl)butan-1-ol and (S)-2-(Piperazin-1-yl)butan-1-ol. Stereochemistry is a fundamental factor in pharmacology, as biological macromolecules such as receptors are inherently chiral, leading to stereoselective interactions with ligands. researchgate.net

The differential interaction of enantiomers with a receptor target can result in significant variations in their biological activity, with one enantiomer (the eutomer) often displaying much higher affinity or efficacy than the other (the distomer). nih.gov In some cases, the two enantiomers can have qualitatively different pharmacological profiles. This stereoselectivity arises from the requirement for a precise three-point attachment of the ligand to the receptor binding site. The specific three-dimensional arrangement of functional groups in one enantiomer may allow for optimal interactions (e.g., hydrophobic, ionic, hydrogen bonding) with complementary residues in the binding pocket, whereas its mirror image cannot achieve the same optimal fit.

For piperazine derivatives, stereochemistry has been shown to be a key determinant of receptor affinity and selectivity. For example, in a series of trazodone (B27368) analogues, the (S)-enantiomer showed the most significant differences between its affinity for 5HT2A and α1 receptors. nih.gov Similarly, studies on chiral (piperazin-2-yl)methanol derivatives have demonstrated the importance of stereoisomerism for sigma-receptor affinity. researchgate.net Therefore, it is anticipated that the (R)- and (S)-enantiomers of this compound would exhibit distinct binding affinities and selectivities for their target receptors. The isolation and preclinical evaluation of individual enantiomers are therefore essential steps in characterizing the pharmacological profile of such chiral compounds.

The following interactive table presents hypothetical binding data for the individual enantiomers of this compound, illustrating the principle of stereoselectivity at different receptor subtypes.

Table 2: Hypothetical binding affinities (Ki) for stereoisomers of this compound. The eudismic ratio is the ratio of the affinity of the more potent enantiomer (eutomer) to that of the less potent enantiomer (distomer).

Metabolic Stability Assessment in Preclinical In Vitro Systems

Metabolic stability is a critical parameter evaluated during preclinical drug discovery, as it determines the half-life and clearance of a compound in vivo. utsouthwestern.edu Poor metabolic stability can lead to rapid elimination from the body, preventing the drug from reaching therapeutic concentrations. utsouthwestern.edu In vitro systems are widely used to predict in vivo metabolic clearance in a cost-effective and high-throughput manner. nih.gov

For piperazine-containing compounds like this compound and its analogues, the primary site of metabolism is the liver. utsouthwestern.edu Common in vitro assays to assess hepatic metabolism include incubations with liver microsomes, S9 fractions, or intact hepatocytes. utsouthwestern.eduwuxiapptec.com Liver microsomes are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative drug metabolism. wuxiapptec.comresearchgate.net The piperazine ring itself and adjacent alkyl carbons are common sites of CYP-mediated oxidation. nih.govresearchgate.net

The metabolic stability of a compound is typically determined by incubating it with liver microsomes in the presence of necessary cofactors (e.g., NADPH) and measuring the rate of disappearance of the parent compound over time. nih.govnih.gov From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. A short half-life suggests rapid metabolism and likely high in vivo clearance.

Structural modifications to the parent molecule can be strategically employed to enhance metabolic stability. For example, introducing groups like fluorine or replacing a metabolically liable hydrogen with a methyl group can block sites of metabolism, a strategy known as "metabolic blocking". nih.gov In a study of piperazin-1-ylpyridazines, systematic structural modifications led to a more than 50-fold improvement in in vitro intrinsic clearance. nih.gov Therefore, assessing the metabolic stability of various butanol chain-modified analogues of this compound is crucial for identifying candidates with favorable pharmacokinetic profiles.

The following interactive table shows hypothetical metabolic stability data for this compound and several analogues in a human liver microsome (HLM) assay.

Table 3: Hypothetical metabolic stability of this compound analogues in a human liver microsome (HLM) assay. A longer half-life and lower intrinsic clearance indicate higher metabolic stability.

Computational Chemistry and Molecular Modeling for 2 Piperazin 1 Yl Butan 1 Ol Analogues

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is crucial for understanding the binding modes of 2-(piperazin-1-yl)butan-1-ol analogues and elucidating the structural basis of their biological activity.

Molecular docking studies have been instrumental in identifying the specific binding sites for various piperazine-containing compounds within their protein targets. For instance, computational analyses of piperidine (B6355638)/piperazine-based compounds targeting the Sigma 1 Receptor (S1R) have shown that these ligands typically occupy a central core and two hydrophobic binding pockets. nih.gov Key amino acid residues within these pockets are crucial for anchoring the ligand. Docking studies revealed that potent S1R ligands form a strong salt bridge with the residue Glu172, an interaction often reinforced by a hydrogen bond. nih.gov For some analogues, an additional polar interaction with Asp126 has been observed. nih.gov

Similarly, in studies involving the androgen receptor, aryl piperazine (B1678402) derivatives have been shown to bind within the Ligand Binding Pocket (LBP). nih.gov The key interacting residues identified in these complexes include arginine (ARG), asparagine (ASN), phenylalanine (PHE), lysine (B10760008) (LYS), and various aliphatic residues such as valine (VAL), isoleucine (ILE), and leucine (B10760876) (LEU). nih.gov Another example involves a piperazine compound designed as a transthyretin (TTR) kinetic stabilizer, where docking models predicted its binding within the TTR T4 binding cavity, highlighting electrostatic interactions with Lys15 and Lys15' near the opening of the site. researchgate.net These examples demonstrate the power of molecular docking in pinpointing the precise location and key residue interactions for piperazine scaffolds.

Table 1: Examples of Key Interacting Residues for Piperazine Analogues Identified via Molecular Docking

| Target Protein | Key Interacting Residues | Reference(s) |

| Sigma 1 Receptor (S1R) | Glu172, Asp126, Phe107 | nih.gov |

| Androgen Receptor (AR) | ARG, ASN, PHE, LYS, VAL, ILE, LEU | nih.gov |

| Transthyretin (TTR) | Lys15, Lys15', Ser117 | researchgate.net |

| HIV-1 gp120 | (Conserved binding site) | nih.gov |

| c-Kit Tyrosine Kinase | Val603 | semanticscholar.org |

This table is interactive. Click on the headers to sort.

Beyond identifying the binding site, docking analysis provides detailed information about the conformation of the ligand and the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's affinity and selectivity.

For piperazine derivatives, a variety of intermolecular forces are typically observed:

Hydrogen Bonding: This is a critical interaction for many ligands. For example, the high affinity of certain compounds for the S1R is partly attributed to a hydrogen bond with the side chain of Glu172. nih.gov In the TTR T4 binding cavity, a docked piperazine analogue is predicted to form a hydrogen bond with Ser117. researchgate.net

Hydrophobic Interactions: The piperazine ring and its substituents frequently engage in hydrophobic interactions. The binding of ligands to the S1R, for instance, involves two hydrophobic pockets. nih.gov Similarly, aryl piperazine derivatives interact with the androgen receptor through hydrophobic contacts. nih.gov

Electrostatic and Ionic Interactions: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enabling strong electrostatic or ionic interactions. Docking poses of S1R ligands show a bidentate salt bridge involving the piperidine/piperazine nitrogen atom and the carboxylate groups of Glu172 and Asp126. nih.gov Likewise, a piperazine-containing TTR stabilizer presents a benzoic acid group in an optimal position to engage in electrostatic interactions with lysine residues. researchgate.net

π-Cation Interactions: These interactions can occur between the positively charged piperazine nitrogen and aromatic residues. In the S1R, compounds were stabilized by a π–cation interaction between the ionized nitrogen atom and a Phe107 residue. nih.gov

The combination of these interactions dictates the binding mode and affinity of the ligand. For example, one potent anti-prostate cancer compound containing a piperazine moiety formed a stable complex with the androgen receptor through a combination of hydrogen, electrostatic, and hydrophobic bonds. nih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Changes in Target Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and conformational changes over time. mdpi.com MD simulations are applied to docked complexes to assess how the ligand and protein adapt to each other and to verify the stability of the predicted interactions.

Studies on piperazine derivatives targeting the HIV-1 gp120 protein have combined docking with MD simulations to predict the binding mode and inquire about the conformational adaptability of the molecules upon binding. nih.gov The analysis suggested that the conformational flexibility of these molecules is more important for their inhibitory activity than generally assumed. nih.gov

In research on Sigma 1 Receptor (S1R) ligands, MD simulations were used to examine the stability of compound poses and correlate the experimental outcomes with the interaction frequency of specific amino acids. nih.gov The results showed a correlation between the stability of the compound's pose during the simulation and its binding affinity; highly active compounds exhibited a much lower rate of conformational changes compared to less active ones. nih.gov These simulations can also quantify the types of interactions over time, categorizing them into hydrogen bonds, hydrophobic interactions, ionic bonds, and water bridges to understand which contacts are most persistent. nih.gov For 2-piperazinyl quinoxaline (B1680401) derivatives, MD simulations suggested that the compounds can be effectively wrapped within the catalytic cavity of the c-Kit tyrosine kinase receptor, confirming a stable binding mode. semanticscholar.org

In Silico Prediction of Biological Activity and Target Identification (e.g., PASS, SwissTargetPrediction)

Before extensive laboratory synthesis and testing, computational tools can predict the likely biological activities and molecular targets of novel compounds based on their chemical structure. This in silico screening helps prioritize candidates for further investigation.

SwissTargetPrediction is a web-based tool that forecasts the most probable protein targets of a small molecule by comparing it to a library of known active compounds. clinmedkaz.orgexpasy.org This is useful for understanding the molecular mechanisms behind a compound's bioactivity, rationalizing potential side effects, or identifying off-targets. expasy.org

PASS (Prediction of Activity Spectra for Substances) is another online tool that predicts a wide range of biological activities for a given chemical structure. clinmedkaz.orgpeerscientist.com The output is a list of potential pharmacological effects, with each prediction assigned a probability value, 'Pa' (probability to be active) and 'Pi' (probability to be inactive). clinmedkaz.org A prediction is considered significant when Pa is greater than Pi. clinmedkaz.org A Pa value greater than 0.7 indicates a high chance of observing the activity experimentally, while a value between 0.3 and 0.7 suggests a high probability. clinmedkaz.org These tools have been successfully used to predict that new piperidine derivatives could affect various enzymes, receptors, and ion channels, suggesting potential applications as anticancer, central nervous system, or antimicrobial agents. clinmedkaz.org

Table 2: Representative In Silico Prediction Tools in Drug Discovery

| Tool | Function | Key Output | Reference(s) |

| SwissTargetPrediction | Predicts the most likely protein targets of a small molecule. | A ranked list of probable protein targets. | clinmedkaz.orgexpasy.org |

| PASS Online | Predicts the biological activity spectrum of a compound. | A list of potential activities with Pa (Prob. active) and Pi (Prob. inactive) scores. | clinmedkaz.orgpeerscientist.com |

| ADMETlab 2.0 | Predicts physicochemical, pharmacokinetic, and safety properties. | Data on absorption, distribution, metabolism, excretion, and toxicity. | nih.gov |

| Molinspiration | Calculates molecular properties and predicts bioactivity (e.g., kinase inhibitor, GPCR ligand). | Bioactivity scores and property calculations. | nih.gov |

This table is interactive. Click on the headers to sort.

Application of Structure-Based Drug Design Principles to Piperazine-Butanol Scaffolds for Rational Discovery

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and its ability to modulate pharmacokinetic and pharmacodynamic properties. researchgate.netnih.govnih.gov Structure-based drug design (SBDD) leverages the computational insights described above to rationally modify scaffolds like piperazine-butanol to create novel drugs with improved efficacy and safety profiles.

The process often begins with in silico screening of compound libraries against a known protein target structure to identify initial hits. researchgate.net Once a hit is identified, molecular docking and MD simulations provide a detailed understanding of its binding mode. nih.gov This atomic-level information guides synthetic chemists in modifying the compound to enhance desired interactions or introduce new ones. For example, if a docking study reveals an unoccupied hydrophobic pocket near the ligand, a medicinal chemist might add a lipophilic group to the scaffold to fill that pocket, potentially increasing binding affinity.

Future Research Directions and Emerging Paradigms for 2 Piperazin 1 Yl Butan 1 Ol in Chemical Biology

Exploration of Novel Biological Targets and Pathways for Piperazine-Butanol Analogues

While the specific biological targets of 2-(piperazin-1-yl)butan-1-ol are not extensively documented, the broader class of piperazine (B1678402) derivatives has been shown to interact with a wide array of biological targets. This suggests that future research into piperazine-butanol analogues could yield compounds with novel activities across various disease areas.

A primary area of future investigation involves screening analogues against receptors in the central nervous system (CNS). Piperazine derivatives have shown affinity for sigma (σ) receptors and histamine (B1213489) H3 receptors. acs.orgnih.gov For instance, certain piperazine compounds act as dual-acting antagonists for both σ1 and H3 receptors, presenting promising avenues for developing new pain therapies. acs.org Other related compounds, such as alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, have been investigated as potential atypical antipsychotic agents with high affinity for sigma binding sites and modulatory effects on the dopaminergic system. nih.gov A sigma receptor ligand, SN79, which has a piperazine moiety, has been shown to mitigate the neurotoxic effects of methamphetamine by reducing reactive oxygen/nitrogen species and caspase activation. nih.gov

Furthermore, piperazine derivatives have been explored for their activity against various cellular pathways implicated in cancer, microbial infections, and metabolic diseases. researchgate.netnih.gov Analogues have demonstrated potential as anticancer agents by inducing caspase-dependent apoptosis in cancer cell lines like MDA-MB-231. nih.gov The modulation of cellular pathways is a key mechanism of action for many biologically active piperazine compounds. researchgate.net In the context of metabolic disorders, piperazine derivatives have been identified as inhibitors of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4), suggesting their potential as antidiabetic agents. mdpi.com

Future research should, therefore, focus on systematically screening a library of this compound analogues against these and other emerging targets to uncover new therapeutic potentials.

| Potential Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Histamine H3 Receptor, Dopamine (B1211576) D2 Receptors | Neuropathic Pain, Psychosis | acs.orgnih.gov |

| Sigma Receptors | σ1 and σ2 Subtypes | Pain, Neuroprotection, Psychiatry | acs.orgnih.govnih.govnih.gov |

| Enzymes | α-glucosidase, Dipeptidyl peptidase-4 (DPP-4) | Diabetes | mdpi.com |

| Apoptosis Pathways | Caspase-3, -8, -9 | Cancer | nih.govnih.gov |

| Ion Channels | Gastric K+/H+ ATPase | Gastrointestinal Disorders | researchgate.net |

Integration of Advanced Synthetic Methodologies with High-Throughput Biological Screening

The exploration of diverse chemical space around the this compound core requires robust and efficient synthetic strategies. Recent advances in organic synthesis offer powerful tools for creating large libraries of piperazine-butanol analogues for high-throughput screening (HTS).

Modern synthetic methods for preparing piperazine derivatives include transition-metal-catalyzed reactions, such as the Palladium-catalyzed Buchwald-Hartwig coupling and the Copper-catalyzed Ullmann–Goldberg reaction, which are effective for creating N-arylpiperazines. nih.gov Additionally, innovative strategies focusing on C-H functionalization and photoredox catalysis are enabling the synthesis of carbon-substituted piperazines, which have been traditionally difficult to access. mdpi.com These methods allow for the introduction of greater structural diversity at the carbon atoms of the piperazine core, opening up new avenues for structure-activity relationship (SAR) studies. mdpi.com

Integrating these advanced synthetic workflows with HTS is a key future direction. By generating focused libraries of this compound analogues with systematic variations in stereochemistry, substituent patterns, and core scaffolds, researchers can rapidly screen for compounds with desired biological activities. This combination accelerates the hit-to-lead optimization process, allowing for the efficient identification of promising drug candidates. researchgate.net

| Synthetic Methodology | Description | Application for Piperazine-Butanol Analogues | Reference |

|---|---|---|---|

| N-Alkylation | Includes nucleophilic substitution on alkyl halides, reductive amination, and reduction of carboxyamides to form N-alkyl piperazines. | Synthesis of derivatives with varied alkyl chains on the piperazine nitrogen. | mdpi.com |

| N-Arylation | Methods like Buchwald–Hartwig and Ullmann–Goldberg couplings to attach aryl groups to the piperazine nitrogen. | Creation of analogues with diverse aromatic substituents for SAR studies. | nih.gov |

| Photoredox Catalysis | Uses light to catalyze reactions, enabling novel transformations such as C-H functionalization of the piperazine ring. | Generation of structurally complex and novel piperazine scaffolds. | mdpi.com |

| Combinatorial Synthesis | Systematic and repetitive covalent connection of different building blocks to create a large library of compounds. | Rapid generation of a large and diverse library of piperazine-butanol analogues for HTS. | rsc.org |

Development of Innovative Preclinical Models for Elucidating Complex Biological Systems

To accurately assess the therapeutic potential and mechanisms of action of novel this compound analogues, advanced preclinical models are essential. Traditional 2D cell culture and simple animal models often fail to recapitulate the complexity of human diseases.

Future research will require the adoption of more sophisticated models. For neuropharmacological applications, using differentiated cell lines like NG108-15 can provide initial insights into neuroprotective mechanisms. nih.gov However, moving beyond cell lines to organoids, particularly brain organoids, could offer a more physiologically relevant system for studying the effects of these compounds on neuronal networks and disease-related pathologies.

For other therapeutic areas like cancer, patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs) provide a more accurate representation of tumor heterogeneity and the tumor microenvironment. Pharmacokinetic studies in animal models, such as those conducted for the antineoplastic piperazine compound LQFM018 in rats, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues. nih.gov The development and validation of robust bioanalytical methods, such as LC-MS/MS, are integral to these preclinical evaluations. nih.gov These advanced models will be critical for elucidating the complex biological effects of piperazine-butanol compounds and for translating promising laboratory findings into clinical applications.

Application of Machine Learning and Artificial Intelligence for Structure-Activity Relationship Prediction and De Novo Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies represent a significant future direction for research on this compound. nih.govfrontiersin.org

ML algorithms can be employed to build robust Quantitative Structure-Activity Relationship (QSAR) models. arxiv.org These models can predict the biological activity of novel piperazine-butanol analogues based on their structural features, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive experimental screening. researchgate.netresearchgate.net For example, 3D-QSAR models based on partial least square regression have been successfully used to optimize imidazolopiperazine derivatives as antimalarial agents by identifying key steric and electrostatic interactions that govern activity. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 2-(Piperazin-1-yl)butan-1-ol and its derivatives?

Methodological Answer: The synthesis typically involves coupling piperazine derivatives with hydroxyl-containing alkyl chains. For example:

- Step 1: React piperazine with epoxide intermediates (e.g., 1,2-epoxybutane) under basic conditions to form the piperazinyl-butanol backbone.

- Step 2: Purify via column chromatography using silica gel and a gradient of methanol/dichloromethane (10:90 to 30:70 v/v) .

- Step 3: Characterize intermediates using ¹H/¹³C NMR (e.g., δ 3.6–3.8 ppm for hydroxyl-proton signals) and HPLC (≥95% purity).

- Note: Enantiomeric resolution may require chiral auxiliaries (e.g., tartaric acid derivatives), though challenges in separation have been reported for similar structures .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): Assign signals for the hydroxyl group (δ ~3.7 ppm) and piperazine protons (δ ~2.5–3.2 ppm).

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ = 189.2 g/mol for C₈H₁₈N₂O₂).

- Thermogravimetric Analysis (TGA): Evaluate thermal stability (decomposition onset ~250°C) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosol formation is possible .

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can structural modifications of 2-(Piperazin-1-yl)butan-1-yl derivatives enhance bioactivity or stability?

Methodological Answer:

- Substitution at the Piperazine Nitrogen: Introduce aryl groups (e.g., 2-methoxyphenyl) to improve receptor binding affinity .

- Alkyl Chain Optimization: Replace the hydroxyl group with ester or ether moieties to modulate lipophilicity (logP values: 1.2–2.8) .

- Validation: Test modified compounds in in vitro assays (e.g., enzyme inhibition IC₅₀) and compare pharmacokinetic profiles (e.g., plasma half-life).

Q. What thermodynamic properties govern the stability of this compound in solution?

Methodological Answer:

- Enthalpy of Vaporization (ΔvapH): 78.8 ± 0.7 kJ/mol, indicating moderate volatility .

- Thermal Decomposition: Under oxidative conditions, produces CO and NOx above 250°C .

- Solubility: Freely soluble in polar solvents (e.g., ethanol, DMSO) but precipitates in hexane. Use DSC to detect polymorphic transitions.

| Thermodynamic Parameter | Value | Reference |

|---|---|---|

| ΔfH° (liquid) | -227.6 kJ/mol | |

| Tₘ (melting point) | 96–98°C | |

| ΔvapH° | 78.8 kJ/mol |

Q. How can contradictions in reported solubility data for piperazine derivatives be resolved?

Methodological Answer:

- Standardize Testing Conditions: Use USP buffers (pH 1.2–7.4) and control temperature (±0.1°C).

- Advanced Techniques: Employ dynamic light scattering (DLS) to detect aggregation. For example, discrepancies in aqueous solubility (e.g., 5–15 mg/mL) may arise from undetected micelle formation .

- Cross-Validate: Compare data with structurally analogous compounds (e.g., 1-Piperazineethanol) .

Q. What mechanistic insights explain the corrosion inhibition properties of piperazine-based Mannich bases?

Methodological Answer:

- Adsorption Mechanism: Piperazinyl groups adsorb onto metal surfaces via lone-pair electrons from nitrogen, forming protective layers.

- Experimental Validation: Use electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance (Rct). For example, 2-(Piperazin-1-yl) derivatives increase Rct by 80% in acidic media .

- Computational Modeling: DFT calculations show a correlation between inhibition efficiency and HOMO-LUMO gaps (ΔE ≈ 4.2 eV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.